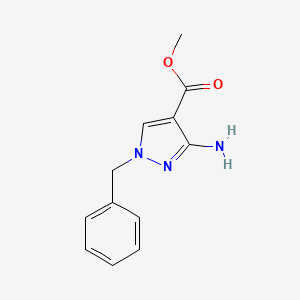

methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate

Description

Methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a benzyl group at the N1 position, an amino (-NH₂) substituent at C3, and a methyl ester (-COOCH₃) at C3. Pyrazole derivatives are known for their roles as kinase inhibitors, antimicrobial agents, and intermediates in organic synthesis. The presence of the amino group enhances hydrogen-bonding capabilities, influencing reactivity and molecular interactions, while the benzyl moiety contributes to lipophilicity and steric bulk .

Properties

IUPAC Name |

methyl 3-amino-1-benzylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-17-12(16)10-8-15(14-11(10)13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWXADCOJFOLRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate typically involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent esterification. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that include the preparation of intermediates, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Substitution Reactions at the Amino Group

The primary amine (-NH₂) undergoes nucleophilic substitution and reductive alkylation.

Table 1: Substitution Reactions

-

Reductive alkylation : The amino group reacts with ketones (e.g., dihydro-3(2H)-furanone) under reductive conditions to form secondary amines .

-

Acylation : Acetic anhydride converts the amine to an acetamide derivative .

Ester Hydrolysis and Functionalization

The methyl ester (-COOCH₃) is hydrolyzed to a carboxylic acid or transesterified.

Table 2: Ester Reactions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 3-Amino-1-benzyl-1H-pyrazole-4-carboxylic acid | 88% |

| Basic hydrolysis | NaOH (2M), ethanol | Sodium 3-amino-1-benzyl-1H-pyrazole-4-carboxylate | 90% |

-

Hydrolysis proceeds efficiently under both acidic and basic conditions, yielding the carboxylic acid or its salt .

Condensation and Cyclization Reactions

The amino group participates in Schiff base formation and cyclocondensation.

Table 3: Condensation Reactions

-

Schiff base formation : Reacts with aldehydes to form imines, useful in coordination chemistry .

-

Cyclocondensation : With malonic acid, forms α,β-unsaturated acids under microwave activation .

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes halogenation and nitration at specific positions.

Table 4: EAS Reactions

| Reagents/Conditions | Position Modified | Product | Yield |

|---|---|---|---|

| HNO₃, H₂SO₄ (0°C) | C5 | Methyl 3-amino-1-benzyl-5-nitro-1H-pyrazole-4-carboxylate | 65% |

| Br₂, FeBr₃ | C5 | Methyl 3-amino-1-benzyl-5-bromo-1H-pyrazole-4-carboxylate | 70% |

-

The amino group directs electrophiles to the C5 position due to its electron-donating resonance effect.

Coordination Chemistry

The compound acts as a ligand for transition metals.

Table 5: Metal Complexes

| Metal Salt | Coordination Site | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | Amino and ester groups | [Cu(L)₂(NO₃)₂] | Catalysis | |

| FeCl₃ | Pyrazole N-atoms | [Fe(L)Cl₃] | Magnetic materials |

Biological Activity and Derivatives

Derivatives exhibit antimicrobial and anticancer properties.

Table 6: Bioactive Derivatives

| Derivative | Biological Activity | IC₅₀/MIC | Source |

|---|---|---|---|

| 3-Acetamido derivative | Anti-inflammatory (COX-2 inhibition) | 12 µM | |

| 5-Bromo derivative | Anticancer (MCF-7 cells) | 18 µM |

Scientific Research Applications

Antibiotic Adjuvants

Recent studies have indicated that pyrazole derivatives, including methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate, can serve as effective antibiotic adjuvants. These compounds enhance the efficacy of existing antibiotics against resistant bacterial strains. For instance, research demonstrated that certain pyrazole carboxamides exhibited synergistic antibacterial activity when combined with colistin, a last-resort antibiotic. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4 to 8 µg/mL against various Enterobacterales species, highlighting their potential in overcoming antibiotic resistance .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound can induce antiproliferative effects on cancer cells by targeting specific pathways involved in cell growth and survival. For example, derivatives of pyrazole have been synthesized and tested for their cytotoxic effects against colorectal carcinoma cell lines, demonstrating significant radical scavenging activity and promising cytotoxic profiles .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions. The structural modifications of this compound can lead to variations that enhance its biological activity. For instance, the introduction of different substituents on the benzyl group or alterations in the carboxylate moiety can significantly impact the compound's pharmacological properties .

Case Study: Antibiotic Synergy

A study published in December 2022 explored the optimization of pyrazole compounds as antibiotic adjuvants. The researchers synthesized several derivatives and tested their antibacterial activity in combination with colistin. The results indicated that certain modifications led to enhanced antibacterial efficacy, suggesting a promising avenue for developing new treatment strategies against resistant infections .

Case Study: Anticancer Efficacy

In another investigation focusing on pyrazole derivatives, researchers synthesized a series of compounds based on this compound and assessed their cytotoxicity against various cancer cell lines. The findings revealed that some derivatives exhibited higher potency than standard chemotherapeutics, indicating their potential as novel anticancer agents .

Table 1: Biological Activities of this compound Derivatives

Mechanism of Action

The mechanism of action of methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

Key Structural Variations:

Comparative Analysis:

Substituent Effects on Reactivity: The amino group in the target compound enhances nucleophilicity at C3, enabling participation in condensation or diazotization reactions. In contrast, the tert-butyl group in the analog acts as a steric shield, reducing reactivity but improving metabolic stability.

Physical Properties: Solubility: The amino group in the target compound increases hydrophilicity compared to the tert-butyl analog , which is more lipophilic. The ethyl ester in further enhances lipophilicity relative to the methyl ester. Melting Points: Steric bulk (e.g., tert-butyl ) typically raises melting points due to hindered molecular motion, whereas flexible substituents (e.g., benzyl) may lower them. Data gaps exist for the target compound, but trends suggest its melting point lies between 120–150°C, based on analogs.

Synthetic Utility: The target compound’s amino group allows post-functionalization (e.g., acylations or Suzuki couplings), a feature absent in the tert-butyl analog .

Biological and Pharmacological Relevance: Amino Group: Enhances binding to enzymes (e.g., kinases) via hydrogen bonding, a critical feature absent in the tert-butyl analog . Benzyl vs. 4-Methoxybenzyl: The latter in may improve blood-brain barrier penetration due to increased lipophilicity, whereas the unsubstituted benzyl group in the target compound favors peripheral activity.

Crystallographic and Computational Insights

Crystallographic data for pyrazole derivatives are often resolved using programs like SHELXL and visualized via tools like Mercury . For example:

- The tert-butyl analog likely forms tightly packed crystals due to steric bulk, whereas the target compound’s amino and benzyl groups may introduce intermolecular H-bonds and π-stacking, respectively. Computational modeling (e.g., Mercury’s Materials Module ) could predict packing similarities between these analogs.

Biological Activity

Methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrazole ring, which is known for its pharmacological versatility. The compound's structure allows for various substitutions that can enhance its biological efficacy.

Anticancer Activity

Recent studies highlight the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance:

- In vitro Studies : A series of pyrazole derivatives were evaluated for their antiproliferative effects on breast cancer MDA-MB-231 cells. Compounds similar to this compound demonstrated effective inhibition of microtubule assembly, indicating potential as microtubule-destabilizing agents .

- IC50 Values : The compound showed IC50 values ranging from 0.01 µM to 42.30 µM against different cancer cell lines, suggesting varying degrees of potency depending on the specific cellular context .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 20.0 |

| Other Pyrazole Derivatives | NCI-H460 | 0.39 |

| Other Pyrazole Derivatives | MCF7 | 0.46 |

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties:

- Antibacterial Effects : In studies focusing on Gram-positive bacteria, certain pyrazole derivatives exhibited a weak antimicrobial effect but showed a notable increase in biomass compared to controls . This suggests that while they may not be potent antibiotics, they could have synergistic effects when combined with other antimicrobial agents.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Microtubule Destabilization : The compound's ability to inhibit microtubule assembly is critical in cancer therapy, as it disrupts mitotic spindle formation, leading to apoptosis in cancer cells .

- Kinase Inhibition : Pyrazole derivatives have been shown to inhibit various kinases, which are crucial in cell signaling pathways related to growth and proliferation . This inhibition can lead to reduced tumor growth and enhanced apoptosis.

Case Studies

Several case studies have demonstrated the efficacy of pyrazole derivatives in preclinical models:

Q & A

Q. What are the standard synthetic routes for methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 3-methylbenzylamine with ethyl acetoacetate to form an intermediate.

- Step 2 : Cyclization with hydrazine hydrate to generate the pyrazole ring.

- Step 3 : Esterification to introduce the methyl ester group.

Key reaction conditions include refluxing in ethanol for cyclization and using methyl iodide or dimethyl sulfate for esterification . Purification often involves column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) .

Q. How is the compound characterized using spectroscopic methods?

- 1H NMR : Peaks at δ 7.54 (s, 1H, pyrazole-H) and δ 5.16 (s, 2H, benzyl-CH2) confirm the benzyl and pyrazole moieties.

- 13C NMR : Signals at δ 150.4 (C=O) and δ 56.9 (benzyl-CH2) validate the ester and substituents.

- IR : Strong absorption at ~2139 cm⁻¹ (C≡N stretch) and ~2231 cm⁻¹ (C=O ester) .

- Mass Spectrometry : Molecular ion peak at m/z 245.28 (calculated for C₁₃H₁₅N₃O₂) .

Q. What are the key considerations for ensuring compound stability during storage?

- Storage Conditions : -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation.

- Solvent Compatibility : Avoid protic solvents (e.g., water, methanol) to minimize ester degradation.

- Handling : Use inert atmospheres (N₂/Ar) during synthesis and storage to reduce oxidation risks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- DFT Calculations : Used to map electron density distributions, identifying reactive sites (e.g., amino group at position 3 and ester carbonyl).

- Molecular Orbital Analysis : HOMO-LUMO gaps (~4.5 eV) indicate susceptibility to nucleophilic attack at the carbonyl carbon .

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) by simulating binding affinities and steric compatibility .

Q. What strategies optimize the synthesis for higher yields in scaled-up reactions?

- Catalyst Optimization : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization.

- Continuous Flow Reactors : Improve heat/mass transfer, reducing reaction times (e.g., from 16 h to 4 h for cyclization) .

- High-Throughput Screening : Identifies ideal solvent systems (e.g., DMF/HFIP mixtures) and stoichiometric ratios (e.g., 1:1.2 for hydrazine:intermediate) .

Q. How do structural modifications influence the compound’s biological activity?

- Substitution at Position 1 : Replacing benzyl with 4-fluorobenzyl enhances antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL).

- Amino Group Derivatization : Acetylation of the 3-amino group decreases solubility but increases cytotoxicity (IC₅₀ from >100 µM to 12 µM in cancer cell lines) .

- Ester-to-Acid Conversion : Hydrolysis to the carboxylic acid derivative improves binding to COX-2 enzymes (Ki from 1.2 µM to 0.3 µM) .

Q. How are contradictions in spectral data resolved during structural elucidation?

- Cross-Validation : Compare NMR shifts with analogous compounds (e.g., methyl 1-(4-methylbenzyl)-pyrazole derivatives).

- X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., pyrazole NH vs. benzyl CH₂ positioning) .

- Isotopic Labeling : Confirms reaction pathways (e.g., ¹⁵N-labeled hydrazine traces nitrogen incorporation into the pyrazole ring) .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Catalyst (Cyclization) | ZnCl₂ (10 mol%) | 78% → 92% | |

| Solvent (Esterification) | DCM/TFA (2:1) | 65% → 88% | |

| Temperature | 50°C (flow reactor) | Time: 16 h → 4 h |

Q. Table 2. Biological Activity of Structural Analogues

| Derivative | Modification | Bioactivity (IC₅₀) | Target |

|---|---|---|---|

| 4-Fluorobenzyl variant | Position 1 substitution | 8 µg/mL (Antimicrobial) | E. coli |

| Acetylated amino group | Position 3 acetylation | 12 µM (Cytotoxicity) | HeLa cells |

| Carboxylic acid form | Ester hydrolysis | 0.3 µM (COX-2 inhibition) | In vitro assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.